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Introduction
MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role in post-

transcriptional gene regulation.[1] It is widely recognized as a tumor suppressor in various

cancers, including colorectal, breast, and prostate cancer.[1][2][3] Dysregulation of miR-143

expression is associated with uncontrolled cell proliferation, metastasis, and impaired cellular

processes.[1] This document provides detailed application notes and protocols for the single-

cell analysis of miR-143 expression, offering insights into its function and potential as a

therapeutic target.

Importance of Single-Cell Analysis for miR-143
Recent studies have highlighted the critical importance of analyzing miR-143 expression at the

single-cell level. Bulk tissue analysis can be misleading, as miR-143 expression is highly cell-

type-specific. For instance, in the colon, miR-143 is highly expressed in mesenchymal cells like

fibroblasts and smooth muscle cells, but not in colonic epithelial cells.[4] This differential

expression is crucial for understanding its biological function and its role in the tumor

microenvironment. Single-cell analysis allows for the precise identification of miR-143

expressing cell populations, unraveling the complex interplay between different cell types in

both healthy and diseased states.
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Quantitative Data Summary
The following tables summarize quantitative data on miR-143 expression and its validated

targets from various studies.

Table 1: Relative Expression of miR-143 in Tissues and Cells (Bulk Analysis)

Tissue/Cell Line Condition
Relative miR-143
Expression Level

Reference

Colorectal Cancer

Tissue
Tumor vs. Normal Significantly Lower [1]

Breast Cancer Cell

Lines (MCF-7, BT-

474, MB-231)

vs. Normal Breast

Epithelial Cells (MCF-

10A)

Significantly

Downregulated
[3]

Osteosarcoma

Tissues and Cells
Tumor vs. Normal Decreased [5]

Gastric Cancer

Tissues

Tumor vs. Adjacent

Normal
Highly Expressed [3]

Table 2: Validated miR-143 Targets and Luciferase Assay Data
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Target Gene Cancer Type
Luciferase
Reporter Assay
Result

Reference

KRAS Colorectal Cancer

Significant reduction

in luciferase activity

with wild-type 3'UTR

[2]

IGF1R Colorectal Cancer

Significant reduction

in luciferase activity

with wild-type 3'UTR

[1]

BCL-2 Colorectal Cancer

Lower levels observed

in cells treated with

miR-143

[1]

MACC1 Colorectal Cancer

Direct interaction

validated using a

3′UTR luciferase

reporter gene

[1]

ITGA6 Colorectal Cancer

miR-143 targets

ITGA6 mRNA,

reducing its protein

expression

[1]

CIAPIN1 Breast Cancer

Significant reduction

in luciferase activity

with wild-type 3'UTR

[6]

TAK1 Ovarian Cancer

miR-143-3p down-

regulated the

expression of TAK1

[7]

Signaling Pathways Regulated by miR-143
miR-143 is a key regulator of several critical signaling pathways implicated in cancer

progression, most notably the KRAS and PI3K/AKT pathways.

miR-143 and the KRAS Signaling Pathway
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The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in

many cancers.[2] miR-143 directly targets the 3' untranslated region (UTR) of KRAS mRNA,

leading to its degradation or translational repression.[2] This inhibition of KRAS by miR-143

subsequently downregulates downstream effector pathways, such as the MAPK/ERK pathway,

which is crucial for cell proliferation and survival.[2]
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miR-143 directly inhibits KRAS, suppressing downstream signaling.

miR-143 and the PI3K/AKT Signaling Pathway
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The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of

cell growth, proliferation, and survival that is often dysregulated in cancer.[8] miR-143 can

indirectly influence this pathway by targeting upstream regulators or downstream effectors. For

instance, by targeting Insulin-like Growth Factor 1 Receptor (IGF1R), miR-143 can inhibit the

activation of the PI3K/AKT pathway.[9]
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miR-143 indirectly inhibits the PI3K/AKT pathway by targeting IGF1R.
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Detailed protocols for key experiments in the single-cell analysis of miR-143 are provided

below.

Protocol 1: Single-Cell Suspension Preparation for
miRNA Analysis
This protocol outlines the general steps for preparing a single-cell suspension from tissue

samples, a crucial first step for any single-cell analysis.

Fresh Tissue Sample Mechanical Mincing Enzymatic Digestion
(e.g., Collagenase, Dispase)

Cell Filtration
(e.g., 70µm strainer)

Red Blood Cell Lysis
(if necessary) Cell Washing & Resuspension Cell Counting & Viability Proceed to Single-Cell

Isolation or RNA Extraction

Click to download full resolution via product page

Workflow for preparing a single-cell suspension from tissue.

Materials:

Fresh tissue sample

DMEM/F12 medium

Collagenase Type IV (1 mg/mL)

Dispase (1 mg/mL)

DNase I (100 U/mL)

Fetal Bovine Serum (FBS)

70 µm cell strainer

ACK lysis buffer (for blood-rich tissues)

Phosphate-buffered saline (PBS)

Trypan blue solution
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Hemocytometer or automated cell counter

Procedure:

Place the fresh tissue sample in a sterile petri dish with cold DMEM/F12 medium.

Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

Transfer the minced tissue to a 50 mL conical tube and add the enzymatic digestion solution

(Collagenase, Dispase, and DNase I in DMEM/F12).

Incubate at 37°C for 30-60 minutes with gentle agitation.

Neutralize the enzymatic reaction by adding an equal volume of DMEM/F12 with 10% FBS.

Filter the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.

If necessary, perform red blood cell lysis by incubating the cell pellet with ACK lysis buffer for

5 minutes on ice.

Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in cold

PBS. Repeat this step twice.

Resuspend the final cell pellet in an appropriate buffer for downstream applications.

Determine cell concentration and viability using Trypan blue and a hemocytometer.

Protocol 2: In Situ Hybridization (ISH) for miR-143
Detection in Single Cells
This protocol allows for the visualization of miR-143 expression within individual cells in a

tissue section.

Materials:

Formalin-fixed, paraffin-embedded (FFPE) tissue sections

Xylene and ethanol series for deparaffinization and rehydration

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proteinase K

Hybridization buffer

DIG-labeled LNA probe for miR-143

Stringent wash buffers (e.g., SSC buffers)

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

NBT/BCIP substrate solution

Nuclear fast red counterstain

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene (2 x 10 minutes).

Rehydrate through a graded ethanol series: 100%, 95%, 70%, 50% (5 minutes each).

Rinse in DEPC-treated water.

Permeabilization:

Digest with Proteinase K (10-20 µg/mL) at 37°C for 10-30 minutes.

Wash with PBS.

Hybridization:

Pre-hybridize slides in hybridization buffer at 55°C for 2 hours.

Hybridize with the DIG-labeled miR-143 LNA probe (e.g., 50 nM) in hybridization buffer

overnight at 55°C.

Stringent Washes:
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Wash slides in 5X SSC, 1X SSC, and 0.2X SSC at the hybridization temperature.

Immunodetection:

Block with a blocking solution (e.g., 2% sheep serum in TBST) for 1 hour.

Incubate with anti-DIG-AP antibody (1:1500) overnight at 4°C.

Wash with TBST.

Detection:

Incubate slides with NBT/BCIP substrate solution in the dark until the desired color

develops.

Stop the reaction by washing with water.

Counterstaining and Mounting:

Counterstain with nuclear fast red.

Dehydrate through an ethanol series and clear with xylene.

Mount with a permanent mounting medium.

Protocol 3: Luciferase Reporter Assay for miR-143
Target Validation
This protocol is used to experimentally validate the direct interaction between miR-143 and its

predicted target genes.[10]

Materials:

HEK293T or other suitable cell line

Dual-luciferase reporter vector (e.g., psiCHECK-2)

miR-143 mimic and negative control mimic
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Lipofectamine 2000 or other transfection reagent

Dual-Glo Luciferase Assay System

96-well white-walled plates

Procedure:

Vector Construction:

Clone the 3'UTR of the putative target gene containing the predicted miR-143 binding site

downstream of the Renilla luciferase gene in the dual-luciferase reporter vector.

Create a mutant construct by site-directed mutagenesis of the miR-143 seed sequence

binding site in the 3'UTR.

Cell Seeding:

Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

Transfection:

Co-transfect the cells with the wild-type or mutant reporter vector (e.g., 100 ng) and the

miR-143 mimic or negative control mimic (e.g., 20 nM) using a suitable transfection

reagent.

Incubation:

Incubate the cells for 24-48 hours at 37°C.

Luciferase Assay:

Lyse the cells and measure both Firefly and Renilla luciferase activities using a

luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.

Data Analysis:

Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well.
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A significant decrease in the normalized luciferase activity in cells co-transfected with the

wild-type vector and the miR-143 mimic compared to controls indicates a direct

interaction.

Conclusion
The single-cell analysis of miR-143 expression is paramount for accurately deciphering its role

in cellular heterogeneity, tumor microenvironment interactions, and disease pathogenesis. The

provided protocols and application notes offer a comprehensive guide for researchers to

investigate the intricate functions of miR-143 at the single-cell level, paving the way for the

development of novel diagnostic and therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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